2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a complex organic compound recognized for its unique structure that includes multiple aromatic and heterocyclic components. This compound, identified by the CAS number 953170-64-4, has garnered attention in the fields of medicinal chemistry and materials science due to its potential therapeutic applications and utility as a building block for more complex molecular architectures.
The compound is typically synthesized through multi-step organic reactions involving readily available precursors. Its synthesis and characterization are documented in various chemical literature and patents, highlighting its relevance in ongoing research and development within pharmaceutical and materials chemistry domains .
2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide can be classified as an organic compound with both aromatic and heterocyclic characteristics. It falls under the category of acetamides due to the presence of the acetamide functional group, along with triazole and pyridazine moieties that contribute to its chemical behavior and potential biological activity.
The synthesis of 2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide typically involves several key steps:
The synthetic routes often utilize various condensation agents and reaction conditions tailored to optimize yield and purity. For instance, solvents like ethanol may be employed under reflux conditions to facilitate reactions involving aromatic compounds .
The molecular structure of 2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide features:
The molecular formula for this compound is CHNS. The molecular weight is approximately 410.52 g/mol. Structural analysis can be further supported by techniques such as NMR spectroscopy and X-ray crystallography to elucidate bond angles and distances within the molecule.
2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide can participate in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation processes, lithium aluminum hydride for reductions, and electrophiles such as bromine for substitution reactions. These reactions are typically conducted under controlled temperatures to ensure selectivity and yield optimization.
The products formed from these reactions depend on the specific conditions applied. For example:
The mechanism of action for 2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets within biological systems.
This compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The precise pathways depend on its application context—whether as a therapeutic agent or in material applications.
Studies indicate that compounds with similar structures exhibit activity against various biological targets such as kinases or other signaling molecules involved in disease processes.
Physical properties of 2,2-diphenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide include:
Chemical properties include:
The compound has several notable applications in scientific research:
Cyclooxygenase-2 (COX-2) is an inducible enzyme that becomes upregulated at sites of inflammation in response to cytokines, growth factors, and endotoxins. Unlike its constitutive counterpart COX-1, COX-2 catalyzes the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGs), particularly PGE₂, which mediates pain signaling, vasodilation, and tissue edema in chronic conditions [2]. In rheumatoid arthritis, osteoarthritis, and other persistent inflammatory states, COX-2 expression increases 10- to 80-fold, driving pathological progression through sustained PG production [6] [9]. This enzyme also contributes to angiogenesis and cellular proliferation in cancer microenvironments, establishing it as a high-value target for therapeutic intervention [6].
First-generation COX-2 selective inhibitors (coxibs; e.g., rofecoxib, celecoxib) demonstrated reduced gastrointestinal toxicity compared to non-selective NSAIDs but were associated with cardiovascular risks, including myocardial infarction and thrombosis [2] [9]. These effects stem from the disproportionate inhibition of prostacyclin (PGI₂) synthesis—a COX-2-derived vasodilator—while leaving thromboxane A₂ (TXA₂) production intact [9]. Additionally, substrate selectivity limitations arise because COX-2 oxygenates endocannabinoids (e.g., 2-AG, AEA), producing pro-inflammatory prostaglandin-ethanolamides (PG-EAs) and prostaglandin-glycerol esters (PG-Gs) [3]. This dual role necessitates inhibitors that preserve COX-2’s physiological functions while blocking pathological pathways. Recent strategies focus on dual COX-2/sEH inhibitors (sEH: soluble epoxide hydrolase) to concurrently modulate prostaglandin and epoxyeicosatrienoic acid (EET) metabolism, enhancing anti-inflammatory efficacy while mitigating cardiovascular side effects [2].
Molecular hybridization combines pharmacophoric elements from distinct bioactive scaffolds into a single entity to enhance target affinity, selectivity, and safety. This approach exploits synergistic interactions between complementary structural domains [2] [4]. For COX-2 inhibition, hybrid designs frequently incorporate:
Recent successes include diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids (e.g., 8o), which exhibit dual COX-2/sEH inhibition (IC₅₀ = 10.50 μM and 2.20 nM, respectively) and superior analgesic efficacy in vivo [2]. Similarly, 1,3-dihydro-2H-indolin-2-one derivatives demonstrate potent COX-2 inhibition (IC₅₀ = 2.35 µM) through hydrophobic interactions with Tyr385 and Ser530 [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3